molecular formula C22H25N3O5 B4645634 N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

Cat. No. B4645634
M. Wt: 411.5 g/mol
InChI Key: GBFGGLXHSOARSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, it was first synthesized in the 1960s as a potential pharmaceutical drug for treating depression, anxiety, and other mental disorders. In recent years, MDPV has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a surge of euphoria, increased energy, and heightened alertness. However, prolonged use of MDPV can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects:
MDPV has been shown to have several biochemical and physiological effects in the body, including increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations. Prolonged use of MDPV can lead to neurotoxicity and damage to the dopaminergic system in the brain.

Advantages and Limitations for Lab Experiments

MDPV has several advantages for lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and dependence makes it a challenging compound to work with in the laboratory.

Future Directions

Future research on MDPV should focus on its potential therapeutic applications in treating mental disorders such as depression, anxiety, and ADHD. Studies should also investigate the long-term effects of MDPV on the dopaminergic system in the brain and its potential for neurotoxicity. Additionally, research should explore the development of new compounds that can selectively target dopamine and norepinephrine transporters without the potential for abuse and dependence.

Scientific Research Applications

MDPV has been studied for its potential therapeutic applications in various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that MDPV acts as a potent inhibitor of the dopamine and norepinephrine transporters, which are involved in the regulation of mood, attention, and motivation.

properties

IUPAC Name

N'-(2-methoxydibenzofuran-3-yl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-28-20-13-16-15-5-2-3-6-18(15)30-19(16)14-17(20)24-22(27)21(26)23-7-4-8-25-9-11-29-12-10-25/h2-3,5-6,13-14H,4,7-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFGGLXHSOARSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Reactant of Route 3
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Reactant of Route 4
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Reactant of Route 5
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Reactant of Route 6
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

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